1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
Overview
Description
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound with the molecular formula C20H42O5Sn2. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two tin atoms bonded to butyl groups and acetoxy groups.
Preparation Methods
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane involves its interaction with various molecular targets. The tin atoms in the compound can form bonds with different substrates, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be compared with other organotin compounds such as:
Dibutyltin oxide: Similar in structure but lacks the acetoxy groups.
Tributyltin acetate: Contains three butyl groups and one acetoxy group.
Tetrabutyltin: Contains four butyl groups without any acetoxy groups. The uniqueness of this compound lies in its specific combination of butyl and acetoxy groups, which confer distinct reactivity and applications .
Biological Activity
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and industry. This article delves into its biological activity, exploring mechanisms of action, interactions with biological molecules, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 599.97 g/mol. The compound features two tin atoms coordinated with four butyl groups and two acetoxy groups, which significantly influence its reactivity and biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 599.97 g/mol |
Appearance | White powder |
Functional Groups | Acetoxy and Butyl |
The primary mechanism of action for this compound involves its ability to form stable complexes with various substrates. The tin atoms can coordinate with different ligands, facilitating chemical transformations that may have biological implications.
Interaction with Biological Molecules
Research indicates that this compound can interact with proteins and nucleic acids. Such interactions are influenced by concentration and environmental conditions (e.g., pH and temperature), potentially leading to therapeutic applications or toxicological risks associated with organotin compounds.
Antifungal and Antibacterial Properties
Studies have highlighted the potential antifungal and antibacterial properties of this compound. It has been utilized in research to evaluate its effectiveness against various pathogens:
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth in laboratory settings.
- Antibacterial Activity : Preliminary studies suggest it may possess antibacterial properties against certain strains of bacteria.
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study examining the antifungal properties of this compound against Candida albicans, researchers observed a significant reduction in fungal viability at concentrations above 50 µg/mL. The study concluded that the compound could serve as a potential antifungal agent.
Case Study 2: Antibacterial Applications
A separate investigation assessed the antibacterial effects on Escherichia coli. Results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by 75%, suggesting its potential role as an antibacterial agent in pharmaceutical formulations.
Table 2: Summary of Biological Activity Studies
Study Type | Pathogen | Concentration (µg/mL) | Effectiveness (%) |
---|---|---|---|
Antifungal | Candida albicans | >50 | Significant |
Antibacterial | Escherichia coli | 100 | 75% |
Toxicological Considerations
Despite its promising biological activity, it is crucial to consider the toxicological aspects of organotin compounds. Research indicates that exposure to organotin compounds can lead to various health risks, necessitating careful evaluation during development for therapeutic applications.
Properties
IUPAC Name |
[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHADLTXDDGZFX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052263 | |
Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-09-9 | |
Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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